7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid
CAS No.:
Cat. No.: VC15961655
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClFNO2 |
|---|---|
| Molecular Weight | 227.62 g/mol |
| IUPAC Name | 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7ClFNO2/c1-4-7(12)2-6(11)9-8(4)5(3-13-9)10(14)15/h2-3,13H,1H3,(H,14,15) |
| Standard InChI Key | DSEMKMHGQZYZHH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
The IUPAC name of this compound, 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid, reflects its structural configuration. The indole nucleus is substituted with chlorine at position 7, fluorine at position 5, and a methyl group at position 4, while a carboxylic acid functional group is attached to position 3 . The SMILES notation for the compound is CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O, and its InChIKey is DSEMKMHGQZYZHH-UHFFFAOYSA-N .
Key Structural Characteristics:
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Halogen Substitutions: Chlorine and fluorine atoms at positions 7 and 5, respectively, enhance electronegativity and influence molecular interactions.
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Methyl Group: The methyl substituent at position 4 contributes to steric effects and lipophilicity.
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Carboxylic Acid Moiety: The -COOH group at position 3 enables hydrogen bonding and salt formation, critical for solubility and binding affinity.
Physicochemical Properties
The compound’s properties are derived from computational and experimental data :
| Property | Value |
|---|---|
| Molecular Weight | 227.62 g/mol |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface | 53.1 Ų |
| Monoisotopic Mass | 227.0149343 Da |
The relatively high XLogP3-AA value (2.7) indicates moderate lipophilicity, suggesting potential membrane permeability. The topological polar surface area (53.1 Ų) aligns with compounds capable of moderate solubility in aqueous environments .
Synthesis and Production
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Electrophilic Substitution: Introduction of halogens using agents like or .
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Friedel-Crafts Alkylation: For methyl group incorporation.
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Carboxylic Acid Functionalization: Achieved through oxidation or hydrolysis of ester precursors .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific methodologies for this compound remain undocumented in publicly available sources .
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